molecular formula C14H21FN2 B4892365 N-(2-fluorobenzyl)-N,1-dimethyl-4-piperidinamine

N-(2-fluorobenzyl)-N,1-dimethyl-4-piperidinamine

Cat. No. B4892365
M. Wt: 236.33 g/mol
InChI Key: OXQMOEWVIKILFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluorobenzyl)-N,1-dimethyl-4-piperidinamine, commonly known as FUB-PB-22, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It belongs to the family of indole-derived synthetic cannabinoids and is often used as a research chemical for scientific purposes.

Mechanism of Action

FUB-PB-22 acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a range of physiological and psychological effects. The exact mechanism of action of FUB-PB-22 is not well understood, but it is believed to modulate the release of neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects
FUB-PB-22 has been shown to produce a range of biochemical and physiological effects in animal models and in vitro studies. These effects include increased heart rate, blood pressure, and body temperature, as well as changes in motor coordination, memory, and anxiety levels. FUB-PB-22 has also been shown to affect the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.

Advantages and Limitations for Lab Experiments

FUB-PB-22 has several advantages as a research chemical, including its potency, selectivity for the CB1 and CB2 receptors, and ease of synthesis. However, it also has several limitations, including its potential toxicity and lack of information on its long-term effects. Researchers must exercise caution when handling FUB-PB-22 and ensure that appropriate safety measures are in place.

Future Directions

There are several future directions for research on FUB-PB-22 and other synthetic cannabinoids. These include investigating their potential therapeutic applications, understanding their long-term effects on the endocannabinoid system and other neurotransmitter systems, and developing new synthetic cannabinoids with improved safety and efficacy profiles. Further research is also needed to understand the potential risks associated with the use of synthetic cannabinoids and to develop strategies to minimize these risks.
Conclusion
In conclusion, FUB-PB-22 is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. It is primarily used as a research chemical in the field of pharmacology and neuroscience to study the effects of synthetic cannabinoids on the endocannabinoid system. FUB-PB-22 has several advantages as a research chemical, but also has several limitations that must be taken into account. Further research is needed to fully understand the potential risks and benefits of FUB-PB-22 and other synthetic cannabinoids.

Synthesis Methods

FUB-PB-22 can be synthesized by reacting 2-fluorobenzyl chloride with N,N-dimethyl-4-piperidone in the presence of a base such as potassium carbonate. The resulting product is then purified using chromatography techniques to obtain FUB-PB-22 in its pure form. The synthesis of FUB-PB-22 is relatively simple and can be performed in a standard laboratory setting.

Scientific Research Applications

FUB-PB-22 is primarily used as a research chemical in the field of pharmacology and neuroscience. It is often used to study the effects of synthetic cannabinoids on the endocannabinoid system and to investigate their potential therapeutic applications. FUB-PB-22 has also been used in studies to understand the mechanism of action of synthetic cannabinoids and their interactions with other neurotransmitter systems.

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21FN2/c1-16-9-7-13(8-10-16)17(2)11-12-5-3-4-6-14(12)15/h3-6,13H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXQMOEWVIKILFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)CC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-fluorophenyl)methyl]-N,1-dimethylpiperidin-4-amine

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